ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate chemical structure properties
ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate chemical structure properties
This guide details the chemical structure, synthesis, and medicinal chemistry applications of ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate , a specialized heterocyclic building block used in the development of kinase inhibitors and antiviral agents.
Executive Summary & Chemical Identity
Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate is a trisubstituted indole scaffold characterized by a specific halogenation pattern (4-fluoro, 7-bromo) and a reactive ester handle at the C2 position. This compound serves as a "privileged structure" in drug discovery, particularly for fragment-based drug design (FBDD) where the 7-bromo position allows for rapid library expansion via cross-coupling reactions, and the 4-fluoro substituent improves metabolic stability by blocking the P450-labile C4 position.
Chemical Identification Data
| Property | Data |
| Chemical Name | Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate |
| CAS Number | 1154319-69-3 |
| Parent Acid CAS | 926208-98-2 (7-Bromo-4-fluoro-1H-indole-2-carboxylic acid) |
| Molecular Formula | C₁₁H₉BrFNO₂ |
| Molecular Weight | 286.10 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)F |
| Appearance | Off-white to tan crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
Structural Properties & Reactivity Profile
The utility of this scaffold lies in its orthogonal reactivity. Each substituent provides a distinct handle for chemical elaboration, allowing medicinal chemists to "walk around the ring" during lead optimization.
Functional Group Analysis
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C7-Bromine (Synthetic Handle): The most critical feature. It is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of solubilizing groups or pharmacophores to the "bottom" of the indole cleft.
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C4-Fluorine (Metabolic Shield): Fluorine at C4 is strategically placed to block oxidative metabolism (hydroxylation) often observed at this electron-rich position in unsubstituted indoles. It also modulates the pKa of the indole NH.
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C2-Ester (Anchor): Provides a gateway to amides (via aminolysis/hydrolysis-coupling) or alcohols (via reduction), serving as the primary hydrogen-bonding interaction site in many kinase binding pockets (e.g., Hinge Region binding).
Reactivity Logic Diagram
Figure 1: Orthogonal reactivity map of the scaffold, highlighting the three primary vectors for chemical diversity.
Synthetic Protocol: Fischer Indole Synthesis
The most robust method for constructing this specific substitution pattern is the Fischer Indole Synthesis . Direct halogenation of a pre-formed indole-2-carboxylate often yields mixtures (regioselectivity issues at C3/C5/C6), whereas the Fischer approach locks the substituents in place from the hydrazine precursor.
Retrosynthetic Logic
To obtain the 4-fluoro and 7-bromo pattern, the cyclization must occur on a hydrazine derived from 2-bromo-5-fluoraniline .
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Precursor: (2-Bromo-5-fluorophenyl)hydrazine (CAS 60481-35-8).[1][2]
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Cyclization Partner: Ethyl Pyruvate.[3]
Step-by-Step Experimental Protocol
Reaction Overview:
Materials:
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(2-Bromo-5-fluorophenyl)hydrazine hydrochloride (1.0 eq)
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Ethyl pyruvate (1.1 eq)
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Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)
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Ethanol (Absolute)
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Toluene (for cyclization)[4]
Procedure:
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Hydrazone Formation:
-
Dissolve (2-bromo-5-fluorophenyl)hydrazine HCl (10 mmol) in Ethanol (30 mL).
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Add Ethyl pyruvate (11 mmol) dropwise at room temperature.
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Stir for 2–4 hours. A precipitate (the hydrazone) typically forms.
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Filter the solid, wash with cold ethanol, and dry under vacuum. Note: Isolate this intermediate for higher purity in the next step.
-
-
Cyclization (Fischer Rearrangement):
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Suspend the dried hydrazone in Toluene (50 mL).
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Add p-Toluenesulfonic acid (pTSA) (1.5 eq) or Polyphosphoric acid (5 eq by weight).
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Reflux the mixture using a Dean-Stark trap to remove water (critical for driving the equilibrium).
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Monitor by TLC (Hexane:EtOAc 4:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.
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Regioselectivity Note: Cyclization can theoretically occur at the position ortho to the hydrazine. In 2-bromo-5-fluorophenylhydrazine, one ortho position is blocked by Bromine (C2), forcing cyclization to the other ortho position (C6). This unequivocally yields the 7-bromo-4-fluoro isomer.
-
-
Work-up & Purification:
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Cool to room temperature. Neutralize with saturated NaHCO₃.
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Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
-
Concentrate in vacuo.[3]
-
Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
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Synthesis Pathway Diagram
Figure 2: Mechanistic pathway of the Fischer Indole Synthesis ensuring the specific 4,7-substitution pattern.
Medicinal Chemistry Applications
Kinase Inhibitors (Vemurafenib Analogs)
The 7-substituted indole scaffold is structurally homologous to the 7-azaindole core found in Vemurafenib (Zelboraf), a BRAF inhibitor.
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Mechanism: The indole NH and C2-carbonyl (from the ester/amide) form a donor-acceptor motif that binds to the kinase hinge region (Glu/Cys residues).
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Role of 7-Br: Allows extension into the solvent-exposed region or the "gatekeeper" pocket via Suzuki coupling with aryl boronic acids.
HCV NS5B Polymerase Inhibitors
Indole-2-carboxylates are well-documented allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.
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Role of 4-F: Enhances lipophilicity (LogP) for membrane permeability while preventing metabolic degradation of the indole core.
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Structure-Activity Relationship (SAR): The ester is often hydrolyzed to the acid or converted to an acyl sulfonamide to mimic the transition state of the phosphoryl transfer reaction.
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (gloves, goggles, fume hood). Brominated indoles can be photosensitive; store in amber vials.
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Storage: Keep cool (2-8°C) and dry. The ester is stable, but the free acid (if hydrolyzed) may decarboxylate at high temperatures (>200°C).
References
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PubChem Compound Summary: 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (Parent Acid). CID 16313512.[5] Link
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Bidepharm Product Data: Ethyl 7-bromo-4-fluoro-1H-indole-2-carboxylate (CAS 1154319-69-3). Link
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the regiochemistry of ortho-substituted hydrazines).
- Popowycz, F., et al. (2011). "Synthesis of 4- and 7-azaindoles via the Fischer reaction." Tetrahedron, 67(14), 2467-2473. (Demonstrates the regiochemical logic used in the protocol above).
Sources
- 1. 60481-35-8|(2-Bromo-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 60481-35-8 | MFCD22571157 | (2-Bromo-5-Fluorophenyl)Hydrazine Hydrochloride [aaronchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 5. 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid | C9H5BrFNO2 | CID 16313512 - PubChem [pubchem.ncbi.nlm.nih.gov]
